molecular formula C12H9NO2 B11903113 5-Methylfuro[3,2-C]quinolin-4(5H)-one

5-Methylfuro[3,2-C]quinolin-4(5H)-one

Cat. No.: B11903113
M. Wt: 199.20 g/mol
InChI Key: MLAJCSVCCOFWBI-UHFFFAOYSA-N
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Description

5-Methylfuro[3,2-C]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuro[3,2-C]quinolin-4(5H)-one typically involves the construction of the furan and quinoline rings. One common method involves the use of 4-hydroxyquinolin-2(1H)-ones as starting materials. The key strategy relies on the construction of the furan ring through palladium-catalyzed sequential cross-coupling reactions and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable for its production.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[3,2-C]quinolin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methylfuro[3,2-C]quinolin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylfuro[3,2-C]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication by interfering with viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylfuro[3,2-C]quinolin-4(5H)-one is unique due to its specific furan-quinoline fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-methylfuro[3,2-c]quinolin-4-one

InChI

InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11-9(12(13)14)6-7-15-11/h2-7H,1H3

InChI Key

MLAJCSVCCOFWBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=CO3

Origin of Product

United States

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